molecular formula C10H12F2N2O2 B13079867 tert-butyl (4,6-Difluoropyridin-3-yl)carbamate

tert-butyl (4,6-Difluoropyridin-3-yl)carbamate

Cat. No.: B13079867
M. Wt: 230.21 g/mol
InChI Key: ASMIJIIDFLSVJK-UHFFFAOYSA-N
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Description

Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12F2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group attached to a pyridine ring substituted with two fluorine atoms at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4,6-Difluoropyridin-3-yl)carbamate typically involves the reaction of 4,6-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4,6-Difluoropyridine+tert-Butyl chloroformateBasetert-Butyl (4,6-Difluoropyridin-3-yl)carbamate\text{4,6-Difluoropyridine} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} 4,6-Difluoropyridine+tert-Butyl chloroformateBase​tert-Butyl (4,6-Difluoropyridin-3-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields the corresponding aminopyridine derivative.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4,6-Difluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2,6-Difluoropyridin-3-yl)carbamate
  • Tert-butyl (6-Fluoropyridin-3-yl)carbamate
  • Tert-butyl (3,5-Difluoropyridin-4-yl)carbamate

Uniqueness

Tert-butyl (4,6-Difluoropyridin-3-yl)carbamate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

tert-butyl N-(4,6-difluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15)

InChI Key

ASMIJIIDFLSVJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1F)F

Origin of Product

United States

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